molecular formula C17H17BrN2O3S B10979588 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromothiophen-2-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](4-bromothiophen-2-yl)methanone

Cat. No.: B10979588
M. Wt: 409.3 g/mol
InChI Key: OBJMIHXNCAWMTC-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE: is a complex organic compound that features a combination of benzodioxole, piperazine, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and piperazine intermediates, followed by their coupling with the thienyl group under specific conditions. Common reagents used in these reactions include brominating agents, catalysts, and solvents such as dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom on the thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

Medically, this compound is explored for its therapeutic potential. It may have applications in treating conditions such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE
  • 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE

Uniqueness

Compared to similar compounds, 4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINOMETHANONE is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing specific drugs or materials with desired properties.

Properties

Molecular Formula

C17H17BrN2O3S

Molecular Weight

409.3 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-bromothiophen-2-yl)methanone

InChI

InChI=1S/C17H17BrN2O3S/c18-13-8-16(24-10-13)17(21)20-5-3-19(4-6-20)9-12-1-2-14-15(7-12)23-11-22-14/h1-2,7-8,10H,3-6,9,11H2

InChI Key

OBJMIHXNCAWMTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=CS4)Br

Origin of Product

United States

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